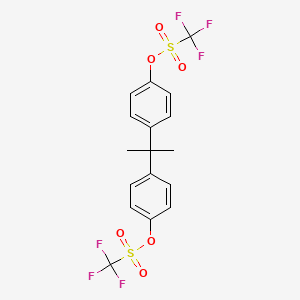

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is a synthetic organic compound with the molecular formula C({17})H({14})F({6})O({6})S(_{2}). It is characterized by the presence of two trifluoromethanesulfonate groups attached to a propane-2,2-diylbis(4,1-phenylene) backbone. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Temperature: 0°C to room temperature.

Catalyst: A base such as pyridine or triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Análisis De Reacciones Químicas

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, the phenylene groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would produce an amide.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) serves as a valuable building block in the synthesis of fluorinated polymers. Its trifluoromethanesulfonate groups facilitate various polymerization reactions, particularly in light-mediated atom transfer radical polymerization (ATRP). This method allows for the creation of semi-fluorinated polymers with tailored properties suitable for applications in coatings, adhesives, and advanced materials.

The compound is being explored for its potential use in drug delivery systems. The trifluoromethanesulfonate moieties enhance solubility and stability of drug formulations, making it an attractive candidate for developing controlled-release systems. Case studies have shown promising results when used as a component in formulations aimed at improving the bioavailability of poorly soluble drugs.

Case Study: Enhanced Drug Delivery

In a recent study, formulations containing propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) demonstrated improved release profiles for hydrophobic drugs compared to traditional excipients. This was attributed to the compound's ability to form stable complexes with the active pharmaceutical ingredients.

Material Science Applications

The unique properties of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) make it suitable for applications in material science. Its high thermal stability and chemical resistance allow it to be used in high-performance materials such as membranes and coatings that require durability under harsh conditions.

Table 2: Properties Relevant to Material Science Applications

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for harsh chemical environments |

Environmental Applications

Due to its fluorinated nature, propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is being investigated for its role in environmental remediation technologies. Its ability to interact with various pollutants makes it a candidate for use in filtration systems designed to remove contaminants from water sources.

Mecanismo De Acción

The mechanism by which propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the activation of the phenylene groups through the electron-withdrawing trifluoromethanesulfonate groups. This activation makes the phenylene groups more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

- Propane-2,2-diylbis(4,1-phenylene) bis(methanesulfonate)

- Propane-2,2-diylbis(4,1-phenylene) bis(ethanesulfonate)

Uniqueness

Compared to similar compounds, propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups,

Actividad Biológica

Chemical Identity and Properties

- IUPAC Name : Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)

- CAS Number : 139725-20-5

- Molecular Formula : C17H14F6O6S2

- Molecular Weight : 492.42 g/mol

- Purity : Typically >95% .

Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is a compound characterized by its trifluoromethanesulfonate groups attached to a propane backbone with phenyl rings. This structure suggests potential for significant biological activity due to the presence of multiple functional groups.

Cytotoxicity and Safety

The safety profile of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) remains to be fully elucidated. However, general safety data for related compounds indicates potential cytotoxic effects at higher concentrations. The compound is classified with hazard statements indicating corrosive properties (H314), suggesting that caution is warranted in handling .

Case Studies

- Antibacterial Activity : In a comparative study involving similar trifluoromethanesulfonate derivatives, compounds were tested against various bacterial strains. Results indicated that modifications in the chemical structure significantly influenced the Minimum Inhibitory Concentration (MIC), with some derivatives showing potent activity comparable to established antibiotics .

- Biological Assays : A series of biological assays conducted on related compounds demonstrated varying degrees of cytotoxicity across different cell lines. These assays provide a framework for understanding how propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) might behave in biological systems .

| Property | Value |

|---|---|

| IUPAC Name | Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) |

| CAS Number | 139725-20-5 |

| Molecular Formula | C17H14F6O6S2 |

| Molecular Weight | 492.42 g/mol |

| Purity | >95% |

Antimicrobial Activity Comparison

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Trifluoromethanesulfonate Derivative | E. coli | 12 |

| Trifluoromethanesulfonate Derivative | S. aureus | 8 |

| Standard Antibiotic | E. coli | 16 |

| Standard Antibiotic | S. aureus | 4 |

Propiedades

IUPAC Name |

[4-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propan-2-yl]phenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6O6S2/c1-15(2,11-3-7-13(8-4-11)28-30(24,25)16(18,19)20)12-5-9-14(10-6-12)29-31(26,27)17(21,22)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAWUXTXDAWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.